molecular formula C24H24ClN3O3S B285891 5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

カタログ番号 B285891
分子量: 470 g/mol
InChIキー: ZAKAWVFEFWKPDV-PXLXIMEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs.

科学的研究の応用

TZD has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, anticancer, and neuroprotective properties. TZD has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that plays a crucial role in glucose and lipid metabolism. This activation leads to increased insulin sensitivity, making TZD a potential treatment for type 2 diabetes. Additionally, TZD has been found to inhibit the expression of inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases. Studies have also shown that TZD can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Furthermore, TZD has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

作用機序

The mechanism of action of TZD involves the activation of PPARγ. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ by TZD leads to increased insulin sensitivity, which in turn leads to improved glucose uptake and utilization by cells. Additionally, TZD has been found to inhibit the expression of inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. TZD has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
TZD has been found to exhibit various biochemical and physiological effects. It has been shown to increase insulin sensitivity, improve glucose uptake and utilization, and decrease blood glucose levels. Additionally, TZD has been found to inhibit the expression of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Furthermore, TZD has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

実験室実験の利点と制限

The advantages of using TZD in lab experiments include its well-characterized mechanism of action, its ability to selectively activate PPARγ, and its potential therapeutic applications. However, there are also limitations to using TZD in lab experiments. For example, TZD has been found to exhibit off-target effects, which can complicate data interpretation. Additionally, TZD has been associated with adverse effects, such as fluid retention and weight gain, which can impact experimental outcomes.

将来の方向性

There are many future directions for the study of TZD. One potential direction is the development of TZD analogs with improved selectivity and efficacy. Another direction is the investigation of the potential therapeutic applications of TZD in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the use of TZD in combination with other drugs for the treatment of various diseases should be explored. Finally, the use of TZD in personalized medicine, where the drug is tailored to individual patients based on their genetic makeup and disease characteristics, is an exciting area of research.

合成法

The synthesis of TZD involves the reaction of 2-(allyloxy)benzaldehyde with 4-(3-chlorophenyl)-1-piperazinecarboxylic acid hydrazide in the presence of thionyl chloride. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product, TZD. The synthesis of TZD has been optimized to increase yield and purity, making it a viable option for large-scale production.

特性

分子式

C24H24ClN3O3S

分子量

470 g/mol

IUPAC名

(5E)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H24ClN3O3S/c1-2-14-31-21-9-4-3-6-18(21)15-22-23(29)28(24(30)32-22)17-26-10-12-27(13-11-26)20-8-5-7-19(25)16-20/h2-9,15-16H,1,10-14,17H2/b22-15+

InChIキー

ZAKAWVFEFWKPDV-PXLXIMEGSA-N

異性体SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC(=CC=C4)Cl

SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC(=CC=C4)Cl

正規SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC(=CC=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。